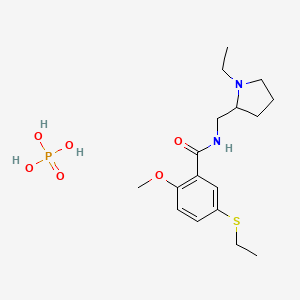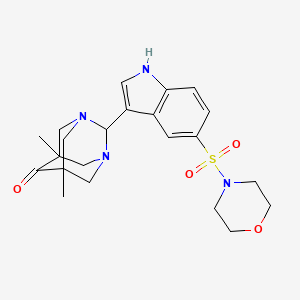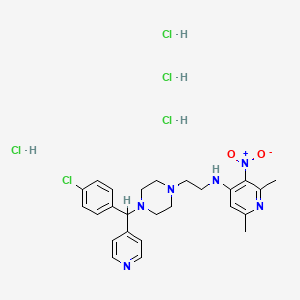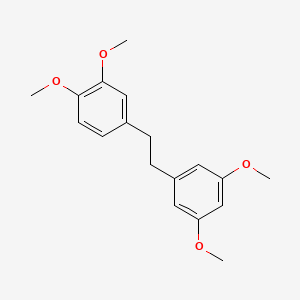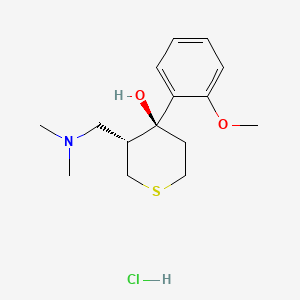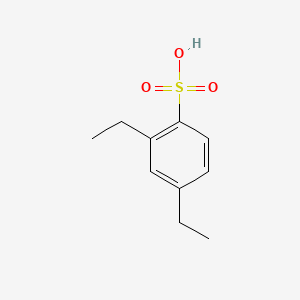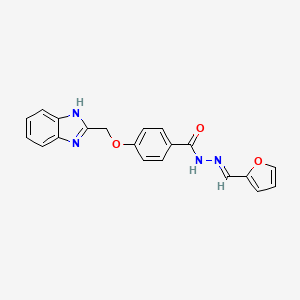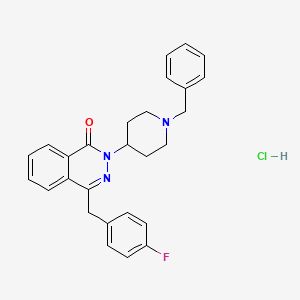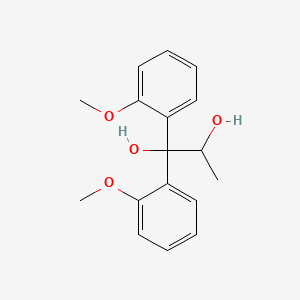
(1s,2s,3r,5s)-3-(6-Aminopurin-9-yl)-5-methoxy-cyclopentane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Herstellung von KS606 beinhaltet eine Reihe von chemischen Reaktionen, die typischerweise die Verwendung spezifischer Reagenzien und kontrollierter Bedingungen umfassen. Die Synthesewege beinhalten oft die Einführung von funktionellen Gruppen, die die Stabilität und Leistung der Verbindung verbessern. Detaillierte Informationen über die genauen Synthesewege und Reaktionsbedingungen für KS606 sind im öffentlichen Bereich nicht leicht verfügbar.
Industrielle Produktionsverfahren
Die industrielle Produktion von KS606 beinhaltet wahrscheinlich großtechnische chemische Syntheseprozesse, die eine hohe Reinheit und Konsistenz gewährleisten. Diese Verfahren können die Verwendung fortschrittlicher chemischer Reaktoren und Reinigungsverfahren umfassen, um die gewünschte Qualität der Verbindung zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
KS606 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe in der Verbindung durch eine andere.
Häufige Reagenzien und Bedingungen
Zu den häufig verwendeten Reagenzien bei den Reaktionen von KS606 gehören Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Bedingungen für diese Reaktionen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um optimale Reaktionsgeschwindigkeiten und Ausbeuten zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von KS606 gebildet werden, hängen von der jeweiligen Reaktionsart und den verwendeten Reagenzien ab. So können Oxidationsprodukte Oxide bilden, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können.
Wissenschaftliche Forschungsanwendungen
KS606 hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird aufgrund seiner hohen Stabilität und Reaktivität als Katalysator in verschiedenen chemischen Reaktionen eingesetzt.
Biologie: KS606 wird in der biologischen Forschung eingesetzt, da es das Potenzial hat, mit biologischen Molekülen und Signalwegen zu interagieren.
Medizin: Die Verbindung wird hinsichtlich ihrer potenziellen therapeutischen Anwendungen untersucht, darunter die Medikamentenverabreichung und die Behandlung bestimmter Krankheiten.
Wirkmechanismus
Der Wirkmechanismus von KS606 beinhaltet seine Interaktion mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkung durch Bindung an bestimmte Proteine oder Enzyme ausüben und so deren Aktivität modulieren. Diese Interaktion kann zu Veränderungen in zellulären Prozessen und Signalwegen führen, die letztendlich zu den gewünschten therapeutischen oder industriellen Effekten führen.
Wirkmechanismus
The mechanism of action of KS606 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and pathways, ultimately resulting in the desired therapeutic or industrial effects.
Vergleich Mit ähnlichen Verbindungen
KS606 kann mit anderen ähnlichen Verbindungen anhand seiner Eigenschaften und Anwendungen verglichen werden. Zu den ähnlichen Verbindungen gehören:
TG-AS606C: Eine silikonbasierte Wärmeleitpaste mit hoher Wärmeleitfähigkeit.
S606C: Eine weitere Wärmeleitpaste mit ähnlichen Anwendungen in Hochleistungs-Elektronikgeräten.
KS606 zeichnet sich durch seine einzigartige Kombination aus hoher Wärmeleitfähigkeit, Stabilität und Vielseitigkeit in verschiedenen Anwendungen aus.
Eigenschaften
CAS-Nummer |
194606-92-3 |
|---|---|
Molekularformel |
C11H15N5O3 |
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
(1S,2S,3R,5S)-3-(6-aminopurin-9-yl)-5-methoxycyclopentane-1,2-diol |
InChI |
InChI=1S/C11H15N5O3/c1-19-6-2-5(8(17)9(6)18)16-4-15-7-10(12)13-3-14-11(7)16/h3-6,8-9,17-18H,2H2,1H3,(H2,12,13,14)/t5-,6+,8+,9-/m1/s1 |
InChI-Schlüssel |
APGYVGQPWCWWAU-CRYJXSNHSA-N |
Isomerische SMILES |
CO[C@H]1C[C@H]([C@@H]([C@@H]1O)O)N2C=NC3=C(N=CN=C32)N |
Kanonische SMILES |
COC1CC(C(C1O)O)N2C=NC3=C(N=CN=C32)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




